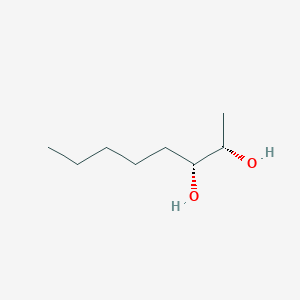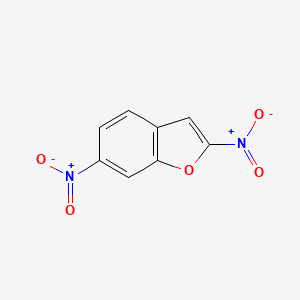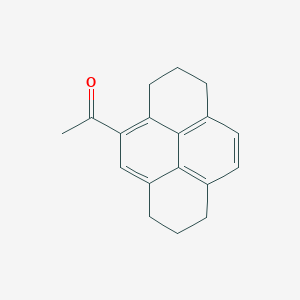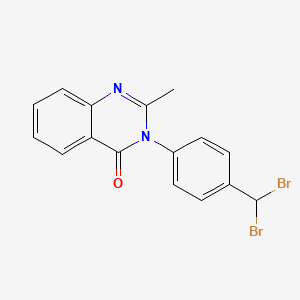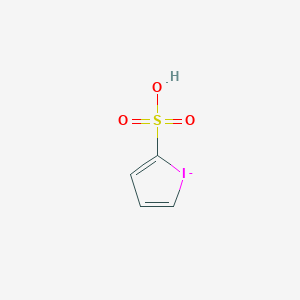
Sulfoiodol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfoiodol is a compound used primarily in medical imaging, particularly in bronchography. It is a combination of iodine and sulfur, which gives it unique properties that make it suitable for use as a contrast agent in radiographic procedures .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of sulfoiodol involves the reaction of iodine with sulfur-containing compounds. One common method is to dissolve iodine in an organic solvent and then add a sulfur compound under controlled conditions to form the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of this compound .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar synthetic routes but with more advanced equipment to ensure purity and consistency. The process involves the use of high-purity reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and other reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfoiodol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a contrast agent and for its stability in different environments .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can produce sulfides .
Applications De Recherche Scientifique
Sulfoiodol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: Employed in studies involving sulfur metabolism and iodine uptake.
Medicine: Primarily used as a contrast agent in radiographic imaging, particularly in bronchography.
Industry: Utilized in the production of other iodine and sulfur-containing compounds.
Mécanisme D'action
The mechanism of action of sulfoiodol involves its ability to absorb X-rays, making it visible on radiographic images. The iodine atoms in this compound are responsible for this property, as they have a high atomic number, which enhances the contrast in imaging. The sulfur component helps in stabilizing the compound and improving its solubility in organic solvents .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lipiodol: Another iodine-containing contrast agent used in medical imaging.
Sulfathiazole: A sulfur-containing compound used in combination with iodine for similar applications.
Uniqueness
Sulfoiodol is unique due to its specific combination of iodine and sulfur, which provides optimal properties for use as a contrast agent. Its stability, solubility, and ability to enhance radiographic images make it a preferred choice in certain medical procedures .
Conclusion
This compound is a versatile compound with significant applications in medical imaging and scientific research. Its unique properties, derived from the combination of iodine and sulfur, make it an essential tool in various fields.
Propriétés
Numéro CAS |
65256-14-6 |
|---|---|
Formule moléculaire |
C4H4IO3S- |
Poids moléculaire |
259.04 g/mol |
InChI |
InChI=1S/C4H4IO3S/c6-9(7,8)4-2-1-3-5-4/h1-3H,(H,6,7,8)/q-1 |
Clé InChI |
LYHMYDPLSSYXIW-UHFFFAOYSA-N |
SMILES canonique |
C1=C[I-]C(=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)




